molecular formula C10H14FNO3S B8508617 N-[2-Fluoro-4-(1-hydroxypropyl)phenyl]methanesulfonamide CAS No. 824937-73-7

N-[2-Fluoro-4-(1-hydroxypropyl)phenyl]methanesulfonamide

Cat. No. B8508617
Key on ui cas rn: 824937-73-7
M. Wt: 247.29 g/mol
InChI Key: GIWBLKCOTQJYRU-UHFFFAOYSA-N
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Patent
US08642657B2

Procedure details

A cooled solution of N-(2-Fluoro-4-formylphenyl)methansulfonamide (20-3, 0.424 g, 2 mmol) in THF (20 mL) at 0° C. was treated with Grignard reagent (4 mmol) and stirred at 0° C. for 30 min. The reaction mixture was quenched with saturated ammonium chloride solution, diluted with water and extracted with EtOAc several times. The combined organic layers were washed with water and brine, dried over MgSO4, filtered, and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using EtOAc:hexanes (1:1) as eluant to N-[2-fluoro-4-(1-hydroxypropyl)phenyl]methanesulfonamide (20-4, LJO-337).
Quantity
0.424 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH:8]=[O:9])[CH:5]=[CH:4][C:3]=1[NH:10][S:11]([CH3:14])(=[O:13])=[O:12].[CH2:15]1COC[CH2:16]1>>[F:1][C:2]1[CH:7]=[C:6]([CH:8]([OH:9])[CH2:15][CH3:16])[CH:5]=[CH:4][C:3]=1[NH:10][S:11]([CH3:14])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
0.424 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)C=O)NS(=O)(=O)C
Name
Grignard reagent
Quantity
4 mmol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated ammonium chloride solution
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc several times
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=C(C=CC(=C1)C(CC)O)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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